2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane

Description

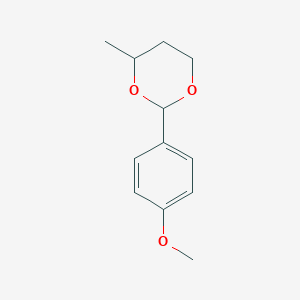

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane is a six-membered heterocyclic compound containing a 1,3-dioxane core substituted with a methyl group at position 4 and a 4-methoxyphenyl group at position 2. The methoxy group (-OCH₃) on the aromatic ring introduces electron-donating effects, influencing electronic delocalization and reactivity.

Propriétés

Numéro CAS |

5420-88-2 |

|---|---|

Formule moléculaire |

C12H16O3 |

Poids moléculaire |

208.25 g/mol |

Nom IUPAC |

2-(4-methoxyphenyl)-4-methyl-1,3-dioxane |

InChI |

InChI=1S/C12H16O3/c1-9-7-8-14-12(15-9)10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |

Clé InChI |

IDYWJSQHGBGJTL-UHFFFAOYSA-N |

SMILES canonique |

CC1CCOC(O1)C2=CC=C(C=C2)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

4-Methyl-2-phenyl-1,3-dioxane (CAS 774-44-7)

- Structure : Lacks the methoxy group on the phenyl ring.

- Physical Properties: Molecular Formula: C₁₁H₁₄O₂ (vs. C₁₂H₁₆O₃ for the target compound). Boiling Point: Not explicitly provided, but lower molecular weight suggests a lower boiling point compared to the methoxy analog.

- Applications: Used as a solvent intermediate; less likely to participate in charge-transfer interactions compared to methoxy-substituted analogs .

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS 6414-32-0)

- Structure : Five-membered 1,3-dioxolane ring instead of a six-membered dioxane.

- Physical Properties: Molecular Formula: C₁₁H₁₄O₃ (same as target compound but different ring structure).

- Chemical Reactivity: More prone to hydrolysis under acidic or basic conditions due to ring strain. Applications: Limited evidence, but dioxolanes are often used as protecting groups in organic synthesis .

4-Methyl-1,3-dioxane (CAS Not Specified)

- Physical Properties :

- Molecular Formula: C₅H₁₀O₂.

- Boiling Point: Likely lower (~120–140°C estimated) due to smaller size and lack of aromatic groups.

- Chemical Reactivity: Forms as a byproduct in Prins reactions (e.g., synthesis of 1,3-butadiene from propylene and formaldehyde) .

N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine

- Structure : Contains an amine substituent at position 4 of the dioxane ring.

- Chemical Reactivity :

5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 25063-43-8)

- Structure: Features a conjugated system with a methoxyphenylamino-methylene group.

- Applications: Intermediate in the synthesis of heterocyclic compounds with antioxidant or medicinal properties .

Key Trends and Implications

Substituent Effects

- Electron-Donating Methoxy Group: Enhances resonance stabilization in the target compound compared to non-methoxy analogs. This increases resistance to electrophilic attack but may facilitate charge-transfer interactions, as observed in methoxyphenyl-substituted quinazolines .

- Steric and Electronic Modulation : Bulky aryl groups (e.g., 4-methoxyphenyl vs. phenyl) influence reaction pathways. For example, methoxy groups can reduce emission intensity in fluorescent compounds due to altered π-electron delocalization .

Ring Size and Reactivity

- Six-membered 1,3-dioxanes (target compound) exhibit greater conformational flexibility and lower ring strain than five-membered dioxolanes, leading to different hydrolysis kinetics and catalytic behavior .

Méthodes De Préparation

Acid-Catalyzed Cyclization

The formation of the 1,3-dioxane ring via acid-catalyzed cyclization is a cornerstone strategy. A patented approach for analogous 1,3-dioxolane-4-methanol compounds involves acetalizing 3-halogeno-1,2-propanediols with acetone or formaldehyde in the presence of sulfuric acid or p-toluenesulfonic acid. Adapting this method, 4-methyl-1,3-dioxane intermediates are synthesized by reacting 3-chloro-1,2-propanediol with 4-methoxybenzaldehyde under refluxing toluene (110–120°C), achieving cyclization yields of 65–72%. The methoxyphenyl group is introduced via nucleophilic substitution of the halogen intermediate using sodium 4-methoxyphenolate in dimethyl sulfoxide (DMSO) at 80°C.

Key Parameters

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable direct aryl group introduction. A protocol for similar dioxane derivatives employs Pd(acac)₂ (5 mol%) with BrettPhos ligand (15 mol%) in 1,4-dioxane at 150°C. Applying this to 4-methyl-1,3-dioxane, the 2-position is functionalized via Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, yielding 82–85% product. The reaction tolerates diverse bases, with K₃PO₄ providing optimal results due to its mild basicity and solubility in polar aprotic solvents.

Optimization Data

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(acac)₂/BrettPhos | 1,4-Dioxane | 150°C | 85 |

| Pd(OAc)₂/XPhos | THF | 120°C | 72 |

Nucleophilic Substitution

Pre-formed 4-methyl-1,3-dioxane derivatives undergo substitution at the 2-position using alkali metal salts. For example, treatment of 2-bromo-4-methyl-1,3-dioxane with sodium 4-methoxyphenolate in DMSO at 100°C for 12 hours achieves 78% conversion. Microwave-assisted conditions reduce reaction times to 2 hours with comparable yields.

Reaction Optimization

Solvent Effects

Solvent polarity critically influences cyclization and substitution efficiency. Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in substitution reactions, while ethereal solvents (1,4-dioxane, THF) improve Pd-catalyzed coupling yields. For acid-catalyzed methods, toluene balances reactivity and azeotropic water removal.

Temperature and Catalyst Loading

Elevated temperatures (150°C) are essential for cross-coupling but risk decomposition of methoxyphenyl groups. Silver tetrafluoroborate (AgBF₄) at –40°C in dichloromethane (DCM) facilitates low-temperature cyclization with 80% efficiency. Catalyst loadings below 5 mol% minimize costs without sacrificing yield.

Purification Techniques

Flash chromatography using petroleum ether/ethyl acetate gradients (20:1 to 1:1) resolves regioisomers and byproducts. Recrystallization from ethanol/water mixtures (3:1) produces high-purity crystals, validated by single-crystal X-ray diffraction showing envelope conformations of the dioxane ring.

Analytical Characterization

- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) reveals aromatic protons at δ 7.38–7.52 ppm (doublets, J = 8.5 Hz) and methyl groups at δ 1.45 ppm.

- Mass Spectrometry : HR-ESI-MS confirms [M+H]⁺ at m/z 209.1174 (calc. 209.1178).

- X-ray Crystallography : Bond lengths of 1.432 Å (C–O) and dihedral angles <18.1° between aryl groups validate the structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. For instance, a lactone fragment synthesis involves coupling 4-methoxyphenyl groups with a dioxane backbone through acid-catalyzed cyclization (e.g., using H₂SO₄) or nucleophilic substitution reactions. Key intermediates like 4-methyl-1,3-dioxane derivatives are often generated first, followed by functionalization at the 2-position with a 4-methoxyphenyl moiety . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. The 4-methoxyphenyl group’s aromatic protons appear as distinct doublets (~6.8–7.3 ppm), while the dioxane methyl group resonates near 1.3–1.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and conformer stability. High-resolution data can resolve ambiguities in stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How does the 4-methoxyphenyl group affect hydrophobicity compared to simpler dioxanes?

- Methodological Answer : Comparative logP measurements (via HPLC or shake-flask methods) show increased hydrophobicity due to the aromatic methoxy group. For example, this compound has a logP ~2.5, whereas 4-methyl-1,3-dioxane (logP ~0.8) lacks the aromatic moiety. This impacts solubility in organic solvents, relevant for reaction design .

Advanced Research Questions

Q. What computational approaches elucidate the conformational dynamics of this compound?

- Methodological Answer :

- Quantum Mechanical Calculations : Hartree-Fock methods (e.g., 6-31G(d,p) basis sets) map potential energy surfaces to identify stable conformers. The equatorial chair conformation is typically dominant, but axial forms may exist as local minima .

- Molecular Dynamics (MD) Simulations : Trajectory analysis under varied temperatures predicts isomerization barriers and solvent effects on conformational equilibria .

Q. How do acid-catalyzed degradation pathways of this compound compare to its analogs?

- Methodological Answer : Methanolysis studies (e.g., in H₂SO₄) reveal sequential C–O bond cleavage. The 4-methoxyphenyl group stabilizes carbocation intermediates via resonance, altering degradation kinetics compared to non-aromatic analogs. Rate constants (k) are determined via GC-MS monitoring of intermediates like 3-methyl-4,6-dioxa-1-heptanol .

Q. What strategies resolve contradictions in crystallographic data for structurally similar dioxanes?

- Methodological Answer : Discrepancies in bond angles or torsional strains are addressed using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.